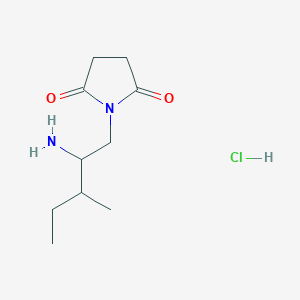

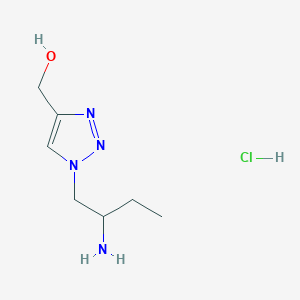

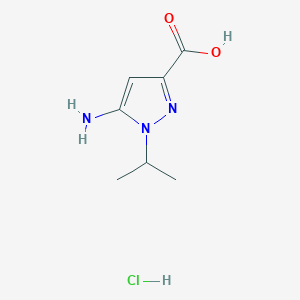

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazoles, including 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was found to be the determining factor of the regiochemistry of the reaction .Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The reactivity of pyrazoles is influenced by their tautomeric and conformational preferences . A notable example is provided by 3(5)-amino-5(3)-hydroxy pyrazoles, in which the ring is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo[1,5-a]pyrimidines in acid media .Applications De Recherche Scientifique

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally similar to 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate, with the inhibition efficiency increasing with the compound concentration. The inhibitory action is attributed to the adsorption of pyrazole compounds on the steel surface, which forms a protective layer preventing corrosion (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using pyrazole derivatives has shown promising results. For example, the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from reactions involving 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-amino-phenol hydrochloride showcases the versatility of pyrazole derivatives in generating complex heterocyclic structures (Kurasawa et al., 1988).

Carbonic Anhydrase Inhibition

Pyrazole carboxylic acid derivatives, closely related to the chemical , have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have demonstrated that such derivatives can serve as potent inhibitors of carbonic anhydrase, potentially relevant for medical applications such as treating conditions like glaucoma. The efficacy of these compounds was compared to known inhibitors, showing that newly synthesized amides inhibit carbonic anhydrase isoenzymes more potently than their parent compounds (Kasımoğulları et al., 2010).

Dye Synthesis

In the field of dyes and pigments, this compound analogs have been used as coupling components in the synthesis of carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These studies reveal how the λmax of such dyes depends on the substituent effects on aromatic rings and the type of heterocyclic rings, providing insights into the design of novel dyes with specific properties (Tao et al., 2019).

Antibacterial Activities

Further derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Such studies highlight the potential of pyrazole derivatives in developing new antibacterial agents, with some compounds exhibiting significant activity (Bildirici et al., 2007).

Orientations Futures

Pyrazoles, including 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Their applications in the field of pharmaceutics and medicinal chemistry are expected to continue to expand .

Mécanisme D'action

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used as synthetic building blocks in the creation of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can be used in a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the synthesis of a wide variety of biologically active compounds .

Biochemical Pathways

It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, which are often found in many essential drugs and renewable resources . These scaffolds can have a wide variety of properties, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature, which could impact its bioavailability .

Result of Action

It’s known that 5-amino-pyrazoles can be used to synthesize a wide variety of biologically active compounds . These compounds can have a wide range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMRRSRWFQBGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.